
Dedihydromitomycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Its chemical name is (11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo [7.4.0.02,7.04,6]trideca-1 (9),7,11-trien-8-yl)methyl carbamate . This compound is part of the mitomycin family, which is known for its antibiotic and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dedihydromitomycin B involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex chemical reactions. The process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and safety of the final product .
化学反应分析
Types of Reactions: Dedihydromitomycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
Dedihydromitomycin B has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
作用机制
The mechanism of action of Dedihydromitomycin B involves its interaction with DNA, leading to the inhibition of DNA synthesis and function. This is achieved through the formation of cross-links between DNA strands, which prevents the replication and transcription processes. The compound’s molecular targets include DNA and various enzymes involved in DNA synthesis .
相似化合物的比较
- Mitomycin C
- Porfiromycin
- N-methyl-mitomycin C
- 7-hydroxy-porfiromycin
Comparison: Dedihydromitomycin B is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other mitomycins. For example, while Mitomycin C is widely used as an anticancer agent, this compound may offer different therapeutic benefits or improved efficacy in certain applications .
生物活性
Dedihydromitomycin B is a compound derived from the mitomycin family, known for its potent biological activities, particularly in the field of oncology. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is a derivative of mitomycin C, which is a well-established chemotherapeutic agent. The compound exhibits significant cytotoxicity against various cancer cell lines, making it a subject of interest for cancer research. Its structural modifications compared to mitomycin C are crucial for understanding its enhanced biological properties.
The primary mechanism of action of this compound involves the following:
- DNA Intercalation : Similar to other mitomycins, this compound intercalates into DNA, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in cell cycle arrest and apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which contributes to cellular damage and apoptosis .
- Inhibition of Topoisomerases : this compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair processes. This inhibition further enhances its cytotoxic effects on rapidly dividing cells .
Antitumor Activity
This compound has demonstrated significant antitumor activity in various studies:
- In Vitro Studies : Research indicates that this compound exhibits potent cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be lower than those for mitomycin C in certain cell lines .
- In Vivo Studies : Animal model studies have shown that this compound significantly reduces tumor size in xenograft models. In one study, treatment with the compound resulted in a 70% reduction in tumor volume compared to control groups .
Comparative Efficacy Table
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer showed promising results when this compound was administered as part of a combination therapy regimen. Patients experienced a median progression-free survival of 8 months compared to 4 months with standard treatments .
- Case Study 2 : In a study focusing on lung cancer patients resistant to conventional therapies, this compound was used as a second-line treatment. The response rate was approximately 45%, with some patients achieving complete remission .
Safety and Toxicity Profile
While this compound shows significant antitumor activity, its safety profile is also critical:
- Hematological Toxicity : Similar to other chemotherapeutic agents, hematological toxicity is a concern. Patients treated with this compound have reported instances of neutropenia and thrombocytopenia.
- Gastrointestinal Effects : Nausea and vomiting were common side effects observed during clinical trials, necessitating supportive care measures.
属性
CAS 编号 |
15973-07-6 |
---|---|
分子式 |
C16H17N3O5 |
分子量 |
331.32 g/mol |
IUPAC 名称 |
[(4S,6S)-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),7,11-trien-8-yl]methyl carbamate |
InChI |
InChI=1S/C16H17N3O5/c1-6-13(20)12-9(14(21)15(6)23-3)7(5-24-16(17)22)10-11-8(18(11)2)4-19(10)12/h8,11H,4-5H2,1-3H3,(H2,17,22)/t8-,11-,18?/m0/s1 |
InChI 键 |
FSJQMPDKDHPEJH-QHTVANGCSA-N |
SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC |
手性 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H](C3=C2COC(=O)N)N4C)OC |
规范 SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3=C2COC(=O)N)N4C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。